Tropic acid

描述

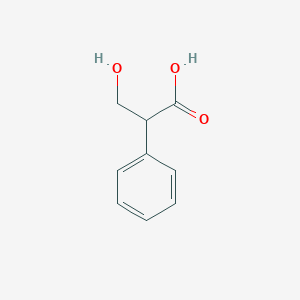

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRWUWPXAESPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862179 | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-63-6, 529-64-6 | |

| Record name | (±)-Tropic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Phenyl-3-hydroxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(hydroxymethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tropic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM4U80765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tropate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, systematically known as 3-hydroxy-2-phenylpropanoic acid, is a carboxylic acid that plays a crucial role as a laboratory reagent, particularly in the synthesis of tropane alkaloids such as atropine and hyoscyamine.[1] These alkaloids have significant applications in medicine, primarily as anticholinergic agents. This compound is a chiral molecule, existing as a racemic mixture or as individual (R)- and (S)-enantiomers, with the stereochemistry being pivotal to the pharmacological activity of the final drug products. This guide provides a comprehensive overview of the core chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Core Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 3-hydroxy-2-phenylpropanoic acid | [1][2] |

| Synonyms | 2-Phenylhydracrylic acid, 3-Hydroxy-2-phenylpropionic acid, α-(Hydroxymethyl)benzeneacetic acid | [2] |

| Chemical Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point (°C) | ||

| (±)-Tropic Acid (Racemic) | 116-118 | [4] |

| (R)-(+)-Tropic Acid | 107 | [4] |

| (S)-(-)-Tropic Acid | 126-128 | [4] |

| Boiling Point (°C) | 322.5 (Predicted) | [5] |

| pKa | 3.53 (at 25°C) | [6][7] |

Solubility Profile

This compound exhibits solubility in a range of polar solvents. A quantitative summary of its solubility is presented below.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference(s) |

| Water | 20 | 20 | ~0.12 | [8] |

| Methanol | Not Specified | 100 | ~0.60 | [6] |

Qualitatively, this compound is also reported to be soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[3][9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in D₂O, pH 7.4) [2]

-

δ 7.31-7.41 ppm: Phenyl group protons

-

δ 4.04-4.08 ppm: Methine proton (-CH)

-

δ 3.66-3.87 ppm: Methylene protons (-CH₂)

¹³C NMR (in D₂O, pH 7.4) [2]

-

δ 183.00 ppm: Carboxylic acid carbon (-COOH)

-

δ 141.48 ppm: Quaternary phenyl carbon

-

δ 129.88-131.53 ppm: Phenyl carbons

-

δ 66.53 ppm: Methylene carbon (-CH₂)

-

δ 59.65 ppm: Methine carbon (-CH)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. An Attenuated Total Reflectance (ATR) FT-IR spectrum shows key peaks for the hydroxyl and carbonyl groups.[2]

Chemical Reactivity and Key Reactions

This compound's chemical behavior is dictated by its carboxylic acid and primary alcohol functional groups. The principal reactions include esterification and oxidation.

Esterification

Esterification of the carboxylic acid group is a cornerstone of its use in synthesizing tropane alkaloids. This reaction is typically carried out by reacting this compound with an alcohol in the presence of an acid catalyst.

Caption: Generalized workflow for the esterification of this compound.

Oxidation

In certain biological systems, such as in Pseudomonas sp., this compound can be oxidized to phenylacetic acid. This metabolic pathway involves the enzymatic conversion of this compound to phenylacetaldehyde, which is then further oxidized.[1][10]

Caption: Metabolic oxidation pathway of this compound to phenylacetic acid.

Experimental Protocols

Synthesis of this compound via Ivanov Reaction

This method produces racemic this compound from phenylacetic acid and formaldehyde.[1][11]

Caption: Experimental workflow for the synthesis of this compound via the Ivanov reaction.

Methodology:

-

Dianion Formation: The dianion of phenylacetic acid is formed using a Grignard reagent, such as isopropyl magnesium chloride.

-

Reaction with Formaldehyde: The formed dianion is then reacted with formaldehyde. This results in the formation of a magnesium salt of the product.

-

Acidification: The reaction mixture is acidified, typically with sulfuric acid, to yield the crude this compound.

-

Work-up and Purification: The this compound is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extracts are then washed, dried, and the solvent is evaporated to yield the final product. Purification can be achieved through recrystallization.[12]

Determination of Melting Point (Capillary Method)

This protocol outlines a standard procedure for determining the melting point of this compound.[4]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of pKa by Potentiometric Titration

A general protocol for determining the pKa of a weak acid like this compound is as follows.[13]

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in a suitable solvent (typically water or a water-alcohol mixture). A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Titration Setup: A known volume of the this compound solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: The strong base is added in small, known increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

This technical guide provides a detailed overview of the essential chemical properties of this compound, a compound of significant interest to the pharmaceutical and chemical industries. The presented data and protocols offer a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chiral building block. A thorough understanding of these properties is critical for the successful development of pharmaceuticals and other fine chemicals derived from this compound.

References

- 1. Enzymology of oxidation of this compound to phenylacetic acid in metabolism of atropine by Pseudomonas sp. strain AT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 529-64-6: (±)-Tropic acid | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]

- 6. This compound | 529-64-6 [chemicalbook.com]

- 7. 529-64-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

The Enigmatic Pathway of Tropic Acid: A Deep Dive into its Natural Occurrence and Biosynthesis in Plants

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, a chiral carboxylic acid, is a pivotal precursor in the biosynthesis of tropane alkaloids, a class of secondary metabolites renowned for their potent anticholinergic properties. These alkaloids, including the well-known pharmaceuticals atropine and scopolamine, are indispensable in modern medicine. Found predominantly in the Solanaceae family, the intricate biosynthetic pathway of this compound has long been a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom and a detailed exploration of its fascinating biosynthetic route, from its primary metabolic origins to its final intricate structure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry, offering insights into the quantitative distribution, enzymatic transformations, and regulatory mechanisms governing the production of this vital plant metabolite.

Natural Occurrence of this compound

This compound is primarily found as an esterified moiety within tropane alkaloids in several genera of the Solanaceae family. While free this compound has been reported, its concentration is generally low compared to its conjugated forms. The principal plant sources include:

-

Atropa belladonna (Deadly Nightshade): All parts of the plant are rich in tropane alkaloids, with the roots and leaves being major accumulation sites.[1][2]

-

Datura spp. (Jimsonweed): Various species, including Datura stramonium, are well-known producers of hyoscyamine and scopolamine.[3]

-

Brugmansia spp. (Angel's Trumpet): These ornamental plants are also significant sources of tropane alkaloids.

-

Hyoscyamus niger (Henbane): This plant has been historically important for its tropane alkaloid content.

-

Mandragora spp. (Mandrake): The roots of mandrake plants are known to contain these alkaloids.

The concentration of this compound, primarily in the form of its esters hyoscyamine and scopolamine, varies significantly depending on the plant species, the specific organ, and the developmental stage of the plant.

Quantitative Data on this compound and its Derivatives

The following tables summarize the quantitative data available on the concentration of this compound and its principal alkaloid derivatives in various plant species. It is important to note that most studies focus on the quantification of the final alkaloid products rather than free this compound.

Table 1: Concentration of Hyoscyamine and Scopolamine in Atropa belladonna

| Plant Part | Hyoscyamine Content (mg/kg DW) | Scopolamine Content (mg/kg DW) | Reference |

| Leaves | 1466 - 5117 | 140 - 1743 | [4] |

| Roots | Up to 13,000 (total tropane alkaloids) | - | [1][2] |

| Stems | Up to 6,500 (total tropane alkaloids) | - | [1][2] |

| Flowers | Up to 6,000 (total tropane alkaloids) | - | [1] |

| Ripe Berries | Up to 7,000 (total tropane alkaloids) | - | [1] |

| Seeds | Up to 4,000 (total tropane alkaloids) | - | [1] |

Table 2: Concentration of Hyoscyamine and Scopolamine in Datura stramonium

| Plant Part | Hyoscyamine Content (mg/kg DW) | Scopolamine Content (mg/kg DW) | Reference |

| Stems & Leaves (young plant) | Predominant alkaloid | - | [3] |

| Seeds | Not detected | 430 - 8980 | [4] |

| Seeds | 170 - 387 | 12 - 89 | [5] |

Note: DW = Dry Weight. Concentrations can vary significantly based on genetic and environmental factors.

Biosynthesis of this compound

The biosynthesis of this compound is a remarkable example of molecular rearrangement in plant secondary metabolism. The pathway commences with the primary metabolite L-phenylalanine and proceeds through a series of enzymatic transformations, primarily occurring in the roots of the producing plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked with the formation of tropane alkaloids. The key steps leading to the formation of the this compound moiety are:

-

Transamination of L-Phenylalanine: The pathway initiates with the conversion of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a specific aromatic amino acid aminotransferase (ArAT) . In Atropa belladonna, a root-expressed L-phenylalanine:4-hydroxyphenylpyruvate aminotransferase, designated Ab-ArAT4, has been identified to preferentially catalyze this initial step.[6]

-

Reduction to Phenyllactic Acid: Phenylpyruvate is subsequently reduced to phenyllactic acid.

-

Esterification to form Littorine: Phenyllactic acid is then esterified with tropine, a derivative of the tropane ring, to form the intermediate littorine.

-

Intramolecular Rearrangement: The crucial and most fascinating step is the intramolecular rearrangement of the phenyllactic acid moiety of littorine to form the this compound moiety of hyoscyamine. This is not a simple isomerization but a complex rearrangement involving the migration of the carboxyl group.

-

Oxidation and Rearrangement by Cytochrome P450: This rearrangement is a two-step process catalyzed by a specific cytochrome P450 enzyme, CYP80F1 , identified in Hyoscyamus niger.[7][8]

-

Step 1: Oxidation: CYP80F1 first catalyzes the oxidation of littorine to hyoscyamine aldehyde.

-

Step 2: Reduction: Subsequently, a dehydrogenase reduces hyoscyamine aldehyde to hyoscyamine, which contains the (S)-tropic acid moiety.

-

Signaling Pathways and Regulation

The biosynthesis of tropane alkaloids, and consequently this compound, is a tightly regulated process influenced by both developmental and environmental cues. While a complete signaling cascade remains to be fully elucidated, several regulatory factors are known:

-

Hormonal Regulation: Plant hormones play a significant role in modulating tropane alkaloid production. Methyl jasmonate (MeJA) , a key signaling molecule in plant defense, has been shown to induce the expression of genes encoding key biosynthetic enzymes, such as putrescine N-methyltransferase (PMT) and hyoscyamine-6-β-hydroxylase (H6H), leading to increased alkaloid accumulation.[4] Abscisic acid (ABA) is another plant hormone implicated in the regulation of this pathway.

-

Transcriptional Regulation: The expression of the biosynthetic genes is controlled by specific transcription factors . While the precise transcription factors directly regulating the this compound portion of the pathway are still under investigation, it is known that various families of transcription factors, such as WRKY, bHLH, MYB, and AP2/ERF, are involved in regulating secondary metabolite pathways in plants.

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, quantification, and enzymatic analysis of this compound and its derivatives.

Extraction of this compound and Tropane Alkaloids

A standard method for the extraction of tropane alkaloids from plant material involves a multi-step solvent extraction procedure.

Protocol: Acid-Base Extraction of Tropane Alkaloids

-

Maceration: Dried and powdered plant material is macerated with a mixture of an organic solvent (e.g., dichloromethane or a chloroform:methanol mixture) and a weak base (e.g., ammonia solution) to liberate the free alkaloids.

-

Acidification: The organic extract is then partitioned against an acidic aqueous solution (e.g., dilute sulfuric acid). The basic alkaloids will move into the aqueous phase as their salts.

-

Basification and Re-extraction: The acidic aqueous phase is then made basic with a strong base (e.g., sodium hydroxide) to regenerate the free alkaloids.

-

Final Extraction: The free alkaloids are then extracted back into an organic solvent (e.g., dichloromethane).

-

Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is evaporated to yield the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and its alkaloid esters.

Protocol: HPLC-DAD Analysis of Hyoscyamine and Scopolamine

-

Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is used.

-

Column: A reversed-phase column, such as a C18 or a Phenyl column, is typically employed.

-

Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving good separation.

-

Detection: The DAD is set to monitor wavelengths in the UV range, typically around 210-220 nm, where tropane alkaloids exhibit absorbance.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of tropane alkaloids, often requiring derivatization to increase the volatility of the compounds.

Protocol: GC-MS Analysis of Tropane Alkaloids

-

Derivatization: The hydroxyl groups of the alkaloids are often derivatized (e.g., silylated) to improve their thermal stability and chromatographic behavior.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are used for compound identification by comparison with spectral libraries. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Enzyme Assays

Characterizing the enzymes involved in the biosynthesis of this compound is crucial for understanding the pathway.

Protocol: Phenylalanine Aminomutase (PAM) Activity Assay (Conceptual)

-

Principle: The activity of PAM can be assayed by monitoring the conversion of a substrate (e.g., a cinnamic acid derivative) to an amino acid product in the presence of an ammonia source.

-

Reaction Mixture: The reaction mixture would typically contain the enzyme extract, the substrate, and a source of ammonia in a suitable buffer.

-

Incubation: The reaction is incubated for a specific time at an optimal temperature.

-

Termination: The reaction is stopped, for example, by adding acid or by heat inactivation.

-

Product Analysis: The formation of the amino acid product can be quantified using HPLC or other analytical techniques.

Protocol: Cytochrome P450 (CYP80F1) Activity Assay (Conceptual)

-

Principle: The activity of CYP80F1 can be determined by monitoring the conversion of its substrate, littorine, to hyoscyamine aldehyde.

-

Reaction Mixture: The assay would typically be performed using microsomes isolated from a heterologous expression system (e.g., yeast or insect cells) expressing the CYP80F1 enzyme. The reaction mixture would include the microsomes, littorine, and a source of reducing equivalents (NADPH) and a cytochrome P450 reductase.

-

Incubation and Termination: Similar to the PAM assay, the reaction is incubated and then terminated.

-

Product Analysis: The formation of hyoscyamine aldehyde can be analyzed by HPLC or LC-MS.

Visualizations

Biosynthesis Pathway of this compound

Experimental Workflow for Tropane Alkaloid Analysis

Conclusion

The natural occurrence of this compound is largely confined to the Solanaceae family, where it serves as a crucial building block for medicinally important tropane alkaloids. Its biosynthesis from L-phenylalanine involves a fascinating and complex intramolecular rearrangement catalyzed by a cytochrome P450 enzyme, highlighting the remarkable synthetic capabilities of plants. Understanding the intricacies of this pathway, from the enzymes involved to its regulation by hormonal and transcriptional factors, is paramount for endeavors in metabolic engineering aimed at enhancing the production of these valuable pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this vital biosynthetic pathway, paving the way for novel strategies in drug discovery and development.

References

- 1. repository.nie.edu.sg [repository.nie.edu.sg]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay) [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

tropic acid CAS number and IUPAC nomenclature

An In-depth Technical Guide to Tropic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a carboxylic acid that serves as a vital chiral building block in the synthesis of several important pharmaceuticals.[1] Its structure, incorporating both a phenyl and a hydroxyl group, makes it a key precursor for tropane alkaloids, most notably atropine and hyoscyamine, which have significant anticholinergic properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and its role in the production of therapeutic agents.

Chemical Identification and Nomenclature

The standard chemical identifiers for this compound are crucial for regulatory and research purposes. The compound exists as a racemic mixture and as individual enantiomers, each with specific identifiers.

-

Chiral IUPAC Name (S-enantiomer): (2S)-3-hydroxy-2-phenylpropanoic acid[5]

-

CAS Number (Racemic Mixture): 529-64-6[2][6][7] and 552-63-6[3][4] are both commonly cited for the racemic form.

-

CAS Number (S-enantiomer): 16202-15-6[5]

-

Molecular Formula: C₉H₁₀O₃[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, formulation, and synthesis planning.

| Property | Value | Source |

| Molecular Weight | 166.17 g/mol | [4][6][8] |

| Accurate Mass | 166.063 Da | [4] |

| Melting Point | 116-118 °C | [2][8] |

| Appearance | Crystalline solid | [9] |

| SMILES | C1=CC=C(C=C1)C(CO)C(=O)O | [2] |

| InChI Key | JACRWUWPXAESPB-UHFFFAOYSA-N | [2] |

Synthesis of this compound: Experimental Protocols

Several methods for the chemical synthesis of this compound have been developed. Below are detailed protocols for two common approaches.

Protocol 1: Synthesis via Ivanov Reaction

This method prepares this compound from phenylacetic acid and formaldehyde through an Ivanov reaction, which involves the formation of a dianion using a Grignard reagent.[2]

Methodology:

-

Dianion Formation: Prepare the dianion of phenylacetic acid by reacting it with a Grignard reagent, such as isopropyl magnesium chloride. This step is critical for the subsequent reaction with formaldehyde.

-

Reaction with Formaldehyde: The formed dianion is then reacted with formaldehyde. This reaction leads to the formation of the magnesium salt of this compound.

-

Acidification: The resulting magnesium salt is acidified, typically using sulfuric acid, to yield pure this compound.[2]

Protocol 2: Synthesis via Catalytic Hydrogenation

This process produces this compound in quantitative yields by the catalytic reduction of a lower alkyl ester of phenyl-α-hydroxymethylene acetic acid.[9]

Methodology:

-

Dissolution: Dissolve a lower alkyl ester of phenyl-α-hydroxymethylene acetic acid (e.g., the ethyl ester) in absolute ethanol.

-

Catalytic Hydrogenation: Add Raney nickel to the solution as a catalyst. Hydrogenate the mixture until the required amount of hydrogen is absorbed.

-

Purification: Filter the catalyst from the solution and remove the solvent by evaporation. The resulting product is an oil (an ester of this compound).

-

Hydrolysis: Hydrolyze the oily product in an aqueous barium hydroxide solution.

-

Extraction and Crystallization: Acidify the solution and extract it with ether. Dry the ether extract over sodium sulfate and then evaporate the ether. The remaining oil will crystallize.

-

Final Product: Add benzene to the crystals and filter to obtain pure this compound with a melting point of approximately 117°C.[9]

Application in Drug Development: Synthesis of Atropine

This compound is a stereocenter-introducing precursor in the synthesis of atropine.[10] The final step involves the esterification of tropine with this compound.

Protocol: Fischer-Speier Esterification for Atropine Synthesis

-

Reactants: Combine tropine and this compound.

-

Catalyst: Use hydrochloric acid (HCl) as a catalyst.

-

Reaction Condition: Heat the mixture of the acid, alcohol, and catalyst.

-

Product: The reaction yields atropine, which is the this compound ester of tropine.[10]

Biological Significance and Therapeutic Relevance

The primary significance of this compound in pharmacology lies in its role as a precursor to anticholinergic drugs like atropine and scopolamine.[1] The biological activity of these drugs is highly dependent on the stereochemistry of the this compound moiety, with the (R)-enantiomer being the biologically active form.[1] These drugs function as competitive antagonists of muscarinic acetylcholine receptors and are used for various medical purposes, including as mydriatics, antidotes for organophosphate poisoning, and treatments for bradycardia and motion sickness.[1]

While this compound itself is primarily a synthetic intermediate, it has been identified as a human xenobiotic metabolite and a metabolite in Saccharomyces cerevisiae.[3] Some sources also suggest that as a benzoic acid derivative, it may possess anti-fungal properties.[6]

Conclusion

This compound is a fundamentally important molecule for the pharmaceutical industry. Its well-defined synthesis routes and critical role in forming the active components of widely used anticholinergic medications underscore its value. This guide provides the core technical information required by researchers and professionals in drug development to understand and utilize this compound effectively in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2RS)-3-Hydroxy-2-phenylpropanoic Acid (this compound) [lgcstandards.com]

- 5. This compound, (-)- | C9H10O3 | CID 785356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 552-63-6 | FT31509 | Biosynth [biosynth.com]

- 9. US2390278A - Process for the production of this compound - Google Patents [patents.google.com]

- 10. Atropine [chm.bris.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropic acid, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. It serves as a crucial precursor in the synthesis of several important anticholinergic drugs, including atropine and hyoscyamine.[1][2] A thorough understanding of its solubility and stability is paramount for optimizing synthetic routes, developing robust formulations, and ensuring the quality and shelf-life of both the active pharmaceutical ingredient (API) and final drug products. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, detailed experimental protocols, and visual representations of key processes.

Solubility Data

The solubility of this compound is a critical parameter for its purification, formulation, and bioavailability. The following tables summarize the available quantitative and qualitative solubility data for DL-tropic acid (the racemic mixture) and its enantiomers.

Table 1: Quantitative Solubility of this compound

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| DL-Tropic Acid | Water | 20 | 20 | ~0.12 |

| DL-Tropic Acid | Methanol | Not Specified | 100 | ~0.60 |

| (R)-Tropic Acid | Not Specified | Not Specified | Not Available | 0.12 |

Table 2: Qualitative Solubility of this compound

| Compound | Soluble In |

| DL-Tropic Acid | Boiling Water, Ethanol, Ether, Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone |

| (R)-Tropic Acid | Ethanol, Ether, Chloroform, Dichloromethane, Ethyl Acetate, DMSO |

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

1. Materials:

-

This compound (DL, R, or S enantiomer)

-

Selected solvents (e.g., water, ethanol, methanol)

-

Thermostatic shaker

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated titration method

2. Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary experiments to determine the time required to achieve equilibrium.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for an adequate time to permit the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC method or a titrimetric method.

-

HPLC Conditions (Example): A reversed-phase C18 column is typically suitable. The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where this compound exhibits significant absorbance (e.g., around 220 nm).

-

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. Calculate the solubility of this compound in the respective solvent from the concentration of the saturated solution.

Stability Data

This compound is generally considered a stable compound under normal storage conditions. However, it is susceptible to degradation under certain stress conditions, which is a critical consideration in drug development. It is also a known hydrolytic degradation product of atropine.[3][4]

Table 3: Stability Profile of this compound

| Condition | Observation |

| General Stability | Stable under recommended storage conditions (cool, dry place in tightly closed containers).[5] Combustible. |

| Incompatibilities | Incompatible with strong oxidizing agents.[5] |

| Hazardous Decomposition | When heated to decomposition, it may emit acrid smoke and irritating fumes. Hazardous decomposition products formed under fire conditions include carbon oxides.[5] |

Table 4: this compound Formation from Atropine Degradation *

| Stress Condition | % this compound Formed |

| Acidic Hydrolysis (0.025N HCl, 80°C, 15hr) | 0.51 |

| Basic Hydrolysis (0.0025N NaOH, RT, 1hr) | 5.13 |

| Oxidative Degradation (0.075% H₂O₂, 80°C, 15hr) | 0.04 |

| Thermal Degradation | Not a primary degradation product |

| Photolytic Degradation | Not a primary degradation product |

| *Data derived from a stability-indicating HPLC method development for Atropine sulfate.[6] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol based on ICH guidelines that can be adapted for this compound.

1. Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Keep the solution at room temperature or heat to an elevated temperature (e.g., 60 °C) for a specified period. Withdraw samples at various time points, neutralize with a suitable base, and dilute to the initial concentration.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Keep the solution at room temperature for a specified period. Withdraw samples at various time points, neutralize with a suitable acid, and dilute to the initial concentration.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 60-80 °C) for a specified duration. Also, expose the stock solution to heat.

-

Photolytic Degradation: Expose a solid sample and the stock solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the this compound peak and detecting any co-eluting degradation products. An MS detector can aid in the identification of the degradation products.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for professionals in the pharmaceutical sciences. The presented data and protocols are essential for informed decision-making during drug development, from early-stage research to formulation and quality control. While foundational solubility data is available, further studies to quantify the solubility of the individual enantiomers of this compound in a broader range of solvents would be beneficial. Similarly, detailed kinetic studies on the degradation of this compound under various stress conditions would provide a more complete stability profile and aid in predicting its shelf-life with greater accuracy.

References

tropic acid melting point and physical constants

An In-depth Technical Guide on the Physical Constants of Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of this compound, a vital precursor in the synthesis of several pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule existing as two enantiomers, (R)-tropic acid and (S)-tropic acid, and as a racemic mixture, (±)-tropic acid.[1] Its physical properties are crucial for its synthesis, purification, and formulation into active pharmaceutical ingredients.

Data Presentation

The quantitative physical data for the different forms of this compound are summarized in the tables below for easy comparison.

Table 1: General Physical Constants of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-Hydroxy-2-phenylpropanoic acid | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molar Mass | 166.176 g·mol⁻¹ | [1] |

| Appearance | White to off-white crystalline solid | [2] |

Table 2: Melting Points of this compound Isomers

| Isomer | Melting Point (°C) | Reference(s) |

| (±)-Tropic Acid (racemic) | 115 - 118 | [1][3] |

| (S)-(-)-Tropic Acid | 126 - 127 | [4] |

| (R)-(+)-Tropic Acid | 107 | [5] |

Table 3: Solubility and Acidity of this compound

| Property | Value | Conditions | Reference(s) |

| Water Solubility | 20 g/L | at 20°C | [3][6] |

| Molar Solubility in Water | ~0.12 mol/L | at 20°C | [5] |

| Solubility in other solvents | Soluble in methanol, ethanol, and ether. | - | [6][7] |

| pKa | 3.53 | at 25°C | [8] |

Experimental Protocols

Detailed methodologies for determining the key physical constants of this compound are outlined below. These protocols are standard in pharmaceutical and chemical research.

Melting Point Determination (Capillary Method)

This method is widely used to determine the melting point of a crystalline solid.

Materials:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is placed on a clean, dry surface. The open end of a capillary tube is pushed into the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample should be 2-3 mm high.[3][9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[10]

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is used to get an approximate melting range.[9]

-

Accurate Melting Point Determination: A new sample is prepared. The apparatus is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C/minute.[11]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[10]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[12]

Materials:

-

This compound sample

-

Distilled water (or other relevant aqueous buffer)

-

Small vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed in equilibrium with the solid.[12][13]

-

Equilibration: The vials are sealed and placed in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[13]

-

Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. The supernatant is then carefully removed and centrifuged to separate any remaining solid particles.[5]

-

Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC with UV detection.[14] A calibration curve with known concentrations of this compound is used for quantification.[13]

-

pH Measurement: The pH of the saturated solution is measured, as the solubility of ionizable compounds like this compound is pH-dependent.[12]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acid.[6]

Materials:

-

This compound sample

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a combination electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of deionized water.

-

Titration Setup: The beaker containing the this compound solution is placed on a magnetic stirrer, and the pH electrode is immersed in the solution. The buret is filled with the standardized NaOH solution.

-

Titration: The NaOH solution is added in small, known increments to the this compound solution. After each addition, the solution is stirred, and the pH is recorded.[15]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pH at which pH = pKa.[15]

Mandatory Visualizations

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Logical Relationship: this compound in the Synthesis and Action of Atropine

References

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 13. benchchem.com [benchchem.com]

- 14. testinglab.com [testinglab.com]

- 15. webassign.net [webassign.net]

The Chiral Enigma of Tropic Acid: An In-depth Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Synthesis, Resolution, and Biological Significance of Tropic Acid Enantiomers for Drug Development Professionals

This compound, chemically known as 3-hydroxy-2-phenylpropanoic acid, is a chiral molecule of paramount importance in the pharmaceutical industry. Its enantiomeric forms, (R)- and (S)-tropic acid, serve as critical precursors in the synthesis of a class of potent anticholinergic drugs, most notably atropine and hyoscyamine. The profound differences in the pharmacological activity between the stereoisomers of these drugs underscore the critical role of chirality in drug-receptor interactions. This technical guide provides a comprehensive exploration of the chiral nature of this compound enantiomers, detailing their physicochemical properties, methods of separation, and the biological pathways they influence.

Physicochemical Properties of this compound Enantiomers

The distinct stereochemistry of (R)- and (S)-tropic acid gives rise to differences in their physical properties, which are crucial for their identification, separation, and purification. A summary of these key quantitative data is presented below.

| Property | (R)-(+)-Tropic Acid | (S)-(-)-Tropic Acid | Racemic (±)-Tropic Acid |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol | 166.17 g/mol | 166.17 g/mol |

| Melting Point | 126-127 °C | 116-118 °C | 116-118 °C[1][2] |

| Specific Rotation ([α]D) | +72° (c=0.5 in water) | -72° (c=0.5 in water) | 0° |

| Solubility in Water (20°C) | ~20 g/L (~0.12 M)[3][4][5][6] | ~20 g/L (~0.12 M)[3][4][5][6] | 20 g/L (~0.12 M)[3][4][5][6] |

| Solubility in Methanol | Soluble (100 g/L for racemate)[3][4] | Soluble (100 g/L for racemate)[3][4] | 100 g/L[3][4] |

| Qualitative Solubility | Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO[3][4] | Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO[3][4] | Soluble in ethanol, ether, acetone[3][4][7] |

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure this compound is a critical step in the synthesis of stereospecific pharmaceuticals. Several methods have been developed for this purpose, ranging from classical chemical resolution to modern enzymatic and chromatographic techniques.

Chemical Resolution of Racemic this compound

A traditional and effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For a racemic mixture of a carboxylic acid like this compound, a chiral base is employed.

Workflow for Chemical Resolution of this compound

Caption: Workflow for the chemical resolution of racemic this compound.

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign approach to enantiomer resolution. Lipases, such as Candida antarctica Lipase B (CAL-B), are commonly used to catalyze the enantioselective hydrolysis or esterification of this compound esters.

Experimental Protocol: Hydrolytic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

-

Reaction Setup: To a stirred solution of racemic this compound butyl ester in a phosphate buffer (pH 7.0), add immobilized Candida antarctica Lipase B (CAL-B) (e.g., 10 mg/mL).

-

Incubation: Incubate the reaction mixture at 25°C with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product and the remaining substrate.

-

Reaction Termination: Once the desired conversion (typically around 50%) is reached, terminate the reaction by filtering off the enzyme.

-

Work-up:

-

Acidify the aqueous filtrate to pH 2 with 1 M HCl.

-

Extract the (R)-tropic acid into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-tropic acid.

-

The unreacted (S)-tropic acid butyl ester can be recovered from the organic phase for further use or racemization and recycling.

-

-

Purification: Purify the (R)-tropic acid by recrystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of this compound enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation on a Polysaccharide-Based CSP

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in methanol. Dilute to 100 µg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Chromatographic Parameters for Chiral HPLC Separation

| Parameter | Method 1 (Polysaccharide-Based CSP) | Method 2 (Macrocyclic Glycopeptide-Based CSP) |

| Column | Chiralpak® AD-H | Chirobiotic® T |

| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1) | Methanol/Water/Formic Acid (70:30:0.1) |

| Flow Rate (mL/min) | 1.0 | 0.5 |

| Temperature (°C) | 25 | 25 |

| Detection (nm) | 220 | 220 |

| Retention Time (t_R1) (min) | 6.8 | 5.2 |

| Retention Time (t_R2) (min) | 8.2 | 6.5 |

| Separation Factor (α) | 1.21 | 1.25 |

| Resolution (R_s) | 1.9 | 2.3 |

Biological Significance and Mechanism of Action

While this compound itself has limited direct biological effects, its esters are the active components of potent anticholinergic drugs. The stereochemistry of the this compound moiety is a critical determinant of pharmacological activity, with one enantiomer typically exhibiting significantly higher potency. For instance, (-)-hyoscyamine, which contains the (S)-tropic acid moiety, is the pharmacologically active component of atropine (the racemic mixture of (±)-hyoscyamine).

These drugs act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological functions.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Caption: Simplified signaling pathways for M1/M3 and M2 muscarinic acetylcholine receptors.

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Antagonists

This assay determines the affinity of a compound for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation:

-

Harvest cells engineered to express a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1 receptors).

-

Homogenize the cells in an ice-cold buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add radiolabeled ligand (e.g., [³H]N-methylscopolamine) and cell membrane suspension to the wells.

-

Non-specific Binding: Add radiolabeled ligand, a high concentration of a known non-selective antagonist (e.g., atropine), and the cell membrane suspension.

-

Competition Binding: Add radiolabeled ligand, varying concentrations of the test compound (e.g., a this compound derivative), and the cell membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

-

Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The chiral nature of this compound is a fundamental aspect of its chemistry and pharmacology. The ability to efficiently synthesize and resolve its enantiomers is crucial for the development of safe and effective anticholinergic drugs. This guide has provided an in-depth overview of the key technical aspects related to this compound enantiomers, from their fundamental physicochemical properties to detailed experimental protocols for their separation and the assessment of their biological activity. A thorough understanding of these principles is essential for researchers and professionals working in the field of drug discovery and development. Further research into more efficient and scalable resolution techniques and a deeper understanding of the nuanced interactions of individual enantiomers with different muscarinic receptor subtypes will continue to be of great interest to the scientific community.

References

- 1. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. benchchem.com [benchchem.com]

- 5. DL-TROPIC ACID CAS#: 552-63-6 [m.chemicalbook.com]

- 6. DL-Tropic acid, 98% | Fisher Scientific [fishersci.ca]

- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Tropic Acid as a Target Metabolite in Saccharomyces cerevisiae: A Technical Guide to Metabolic Engineering Strategies

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid, a key precursor for the synthesis of valuable tropane alkaloids such as atropine and hyoscyamine, is not a natural metabolite of the yeast Saccharomyces cerevisiae. However, the robust and well-characterized metabolic network of this yeast, coupled with advanced synthetic biology tools, presents a compelling platform for the heterologous production of this important chemical. This technical guide outlines the current state of research and provides a prospective roadmap for engineering S. cerevisiae to produce this compound. We will delve into the native metabolic pathways that can be leveraged, the requisite heterologous enzymatic steps, and established experimental protocols for strain engineering and metabolite analysis. While quantitative data for this compound production in yeast is not yet available in published literature, we will present relevant data from the successful biosynthesis of its precursors and related compounds to establish a baseline for potential yields. This document serves as a comprehensive resource for researchers aiming to develop microbial cell factories for the sustainable and controlled production of this compound and its derivatives.

Introduction: The Potential of Yeast as a Chassis for this compound Biosynthesis

Saccharomyces cerevisiae is a widely utilized microorganism in industrial biotechnology for the production of a diverse range of chemicals, including organic acids and biofuels.[1][2][3][4][5][6][7][8][9] Its genetic tractability, robustness in industrial fermentations, and extensive knowledge base make it an ideal candidate for metabolic engineering. While this compound is not endogenously produced in yeast, the foundational metabolic pathways that synthesize its aromatic amino acid precursor, L-phenylalanine, are well-established.

Recent breakthroughs have demonstrated the feasibility of producing complex tropane alkaloids, which contain a this compound moiety, in engineered S. cerevisiae.[10][11] These studies have successfully reconstituted multi-step plant-derived pathways in yeast, showcasing the potential to produce not only the final alkaloid products but also their key intermediates, including derivatives of this compound. The biosynthesis of these alkaloids in yeast involved the production of phenyllactic acid (PLA), a direct precursor to this compound, from yeast's native metabolism.[11] This underscores the capacity of S. cerevisiae to be engineered for the de novo synthesis of this compound from simple carbon sources like glucose.

Leveraging Native S. cerevisiae Metabolism: The Phenylalanine Biosynthesis Pathway

The journey to producing this compound in yeast begins with the overproduction of its natural precursor, L-phenylalanine. This aromatic amino acid is synthesized via the shikimate pathway, a central metabolic route in yeast.

The key steps in the native phenylalanine pathway that can be targeted for upregulation to increase the precursor pool for this compound synthesis include:

-

Carbon influx into the shikimate pathway: Enhancing the expression of enzymes at the entry point of the pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by ARO3 and ARO4), can increase the overall flux.

-

Overcoming feedback inhibition: Key enzymes in the pathway are subject to feedback inhibition by phenylalanine and tyrosine. Engineering feedback-resistant variants of these enzymes is a critical step.

-

Enhancing the final steps to phenylalanine: Increasing the expression of enzymes in the terminal part of the pathway leading to phenylalanine can help pull the metabolic flux towards the desired precursor.

Below is a simplified diagram of the relevant native metabolic pathway in S. cerevisiae.

Proposed Heterologous Pathway for this compound Production

To convert the natively produced L-phenylalanine into this compound, a heterologous pathway must be introduced into S. cerevisiae. This pathway involves a series of enzymatic conversions that are not naturally present in yeast. The proposed pathway from L-phenylalanine to this compound is as follows:

-

L-Phenylalanine to Phenylpyruvate: This can be achieved through the action of an aminotransferase.

-

Phenylpyruvate to Phenyllactic Acid (PLA): A dehydrogenase can catalyze this reduction.

-

Phenyllactic Acid to this compound: This is a key rearrangement step that requires a specific mutase and subsequent hydroxylation.

The diagram below illustrates the proposed engineered pathway.

References

- 1. Metabolic engineering of Saccharomyces cerevisiae for production of carboxylic acids: current status and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Saccharomyces cerevisiae for production of fatty acid-derived biofuels and chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of Saccharomyces cerevisiae for production of very long chain fatty acid-derived chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Engineering the fatty acid metabolic pathway in Saccharomyces cerevisiae for advanced biofuel production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saccharomyces Cerevisiae—An Interesting Producer of Bioactive Plant Polyphenolic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of CO2 into organic acids by engineered autotrophic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering Saccharomyces cerevisiae cells for production of fatty acid-derived biofuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of medicinal tropane alkaloids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of medicinal tropane alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Tropic Acid in the Biosynthesis of Tropane Alkaloids in Atropa belladonna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropic acid is a crucial precursor molecule in the biosynthesis of the pharmacologically significant tropane alkaloids, hyoscyamine and scopolamine, in the medicinal plant Atropa belladonna. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its biosynthetic pathway, enzymatic conversion, and incorporation into the final alkaloid structures. The guide summarizes key quantitative data, provides detailed experimental protocols for analysis and production, and visualizes complex pathways and workflows to support research and development in this field.

Introduction

Atropa belladonna, commonly known as deadly nightshade, is a member of the Solanaceae family and a rich source of tropane alkaloids. These secondary metabolites, particularly (-)-hyoscyamine and its epoxide, scopolamine, are esters of the bicyclic amino alcohol 3α-tropanol (tropine) and the organic acid, this compound.[1][2] Atropine, the racemic form of hyoscyamine, and scopolamine are widely used in medicine for their anticholinergic properties, acting as antagonists of muscarinic acetylcholine receptors.[1] The biological activity and therapeutic utility of these alkaloids are intrinsically linked to their chemical structure, in which the this compound moiety plays a pivotal role. Understanding the biosynthesis of this compound is therefore critical for efforts to enhance the production of these valuable pharmaceuticals through metabolic engineering and synthetic biology approaches.

The Biosynthesis of this compound and its Incorporation into Tropane Alkaloids

The biosynthesis of this compound in Atropa belladonna is a fascinating example of metabolic diversification, involving a multi-step enzymatic pathway that originates from the primary metabolite, L-phenylalanine. The entire process occurs predominantly in the roots of the plant.[3][4]

From Phenylalanine to Phenyllactic Acid

The journey begins with the conversion of L-phenylalanine to phenylpyruvic acid through a transamination reaction. This initial step is catalyzed by a root-specific aromatic aminotransferase, ArAT4.[3] Subsequently, phenylpyruvic acid is reduced to phenyllactic acid.[3] Phenyllactic acid, not this compound itself, is the key intermediate that undergoes further modification and esterification.[3][5]

The Formation of Littorine: A Key Intermediate

Before esterification with tropine, phenyllactic acid is activated. In A. belladonna, this activation occurs via a glucose ester of phenyllactic acid, which is produced by a glucosyltransferase.[3] This activated form of phenyllactic acid is then esterified with tropine to form littorine. This crucial step is catalyzed by an acyltransferase known as littorine synthase.[3] It is noteworthy that this mechanism of activation and esterification differs from that of other tropane alkaloids like cocaine, highlighting the independent evolution of these biosynthetic pathways in different plant families.[3]

The Rearrangement to Hyoscyamine

A pivotal and unusual step in the pathway is the intramolecular rearrangement of the phenyllactic acid moiety within the littorine molecule to form the this compound structure of hyoscyamine. This reaction is catalyzed by a cytochrome P450 enzyme.[6] This rearrangement is a critical determinant of the final structure and pharmacological activity of the resulting tropane alkaloids.

Conversion to Scopolamine

Hyoscyamine can be further converted to scopolamine through a two-step process catalyzed by the bifunctional enzyme hyoscyamine-6β-hydroxylase (H6H). This enzyme first hydroxylates hyoscyamine and then catalyzes an epoxidation to form the characteristic epoxide ring of scopolamine.[7][8][9]

Biosynthetic Pathway of this compound and Tropane Alkaloids ```dot digraph "Tropane Alkaloid Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, width=1.5, height=0.7]; edge [fontname="Arial", fontsize=9];

// Nodes Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; PPA [label="Phenylpyruvic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA [label="Phenyllactic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA_G [label="Phenyllactyl-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Tropine [label="Tropine", fillcolor="#F1F3F4", fontcolor="#202124"]; Littorine [label="Littorine", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyoscyamine [label="Hyoscyamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Scopolamine [label="Scopolamine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phe -> PPA [label=" ArAT4", color="#34A853"]; PPA -> PLA [label=" Phenylpyruvic acid\nreductase", color="#34A853"]; PLA -> PLA_G [label=" Glucosyltransferase", color="#34A853"]; {rank=same; PLA_G; Tropine} PLA_G -> Littorine [label=" Littorine Synthase", color="#34A853"]; Tropine -> Littorine [color="#34A853"]; Littorine -> Hyoscyamine [label=" Cytochrome P450", color="#34A853"]; Hyoscyamine -> Scopolamine [label=" H6H", color="#34A853"]; }

HPLC Analysis of Tropane Alkaloids

This protocol provides a general framework for the HPLC analysis of hyoscyamine and scopolamine. [1][6] Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C8 or C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 2.95). A common starting point is a 10:90 or 20:80 (v/v) ratio of acetonitrile to buffer.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 30-35 °C

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare standard solutions of hyoscyamine and scopolamine of known concentrations in methanol.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to determine their retention times and to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.

-

Quantify the amount of each alkaloid in the samples using the calibration curve.

Induction of Hairy Root Cultures

Hairy root cultures are a valuable tool for studying tropane alkaloid biosynthesis and for producing these compounds in a controlled environment. [4][10][11] Materials:

-

Sterile Atropa belladonna plantlets

-

Agrobacterium rhizogenes strain (e.g., LBA9402)

-

Murashige and Skoog (MS) medium (solid and liquid)

-

Antibiotics (e.g., cefotaxime) to eliminate bacteria after co-cultivation

Procedure:

-

Grow A. rhizogenes in a suitable liquid medium to the desired optical density.

-

Wound sterile plant tissues (e.g., leaf discs, stem segments).

-

Inoculate the wounded explants with the A. rhizogenes suspension.

-

Co-cultivate the explants and bacteria on solid MS medium for 2-3 days in the dark.

-

Transfer the explants to solid MS medium containing an antibiotic to kill the bacteria.

-

Incubate the plates in the dark until hairy roots emerge from the wound sites.

-

Excise the hairy roots and transfer them to fresh solid medium to establish axenic cultures.

-

For larger-scale production, transfer the established hairy roots to liquid MS medium and cultivate in a shaker incubator.

Workflow for Hairy Root Culture Induction

References

- 1. researchgate.net [researchgate.net]